MFCD18318582 - 1262004-55-6

MFCD18318582

Catalog Number: EVT-6527189
CAS Number: 1262004-55-6
Molecular Formula: C15H12F3NO4
Molecular Weight: 327.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MFCD18318582 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is classified under organic compounds, particularly as a member of the class of substances known as heterocycles, which are characterized by the presence of at least one atom in a ring structure that is not carbon. The specific structure and properties of MFCD18318582 make it relevant for research in medicinal chemistry and materials science.

Source and Classification

MFCD18318582 is cataloged in chemical databases, such as the PubChem database, which provides comprehensive information about its chemical structure, properties, and biological activities. The classification of this compound can be further detailed based on its molecular formula, functional groups, and structural characteristics.

Synthesis Analysis

Methods of Synthesis

The synthesis of MFCD18318582 can be achieved through various methods, including:

  1. Chemical Synthesis: Traditional organic synthesis techniques may involve multiple steps including functional group transformations, cyclization reactions, or coupling reactions. Specific reagents and conditions must be optimized to achieve high yields.
  2. Green Chemistry Approaches: Recent trends emphasize sustainable practices in chemical synthesis. This includes the use of less hazardous solvents and reagents, as well as energy-efficient processes.
  3. Biotechnological Methods: Enzymatic synthesis may also be explored, utilizing biocatalysts for specific transformations that lead to the formation of MFCD18318582.

Technical Details

The technical details of the synthesis involve understanding reaction mechanisms, optimizing reaction conditions (temperature, pressure, pH), and employing purification techniques such as chromatography to isolate the desired product.

Molecular Structure Analysis

Structure

MFCD18318582 has a distinct molecular structure characterized by its heterocyclic framework. The detailed structure can be represented using chemical notation systems such as SMILES or InChI keys, which provide a way to encode the molecular information.

Data

The molecular formula of MFCD18318582 reveals its composition in terms of the number and type of atoms present. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to elucidate the compound's structure and confirm its identity.

Chemical Reactions Analysis

Reactions

MFCD18318582 can undergo various chemical reactions typical for heterocyclic compounds. These may include:

  • Nucleophilic Substitution Reactions: Where nucleophiles attack electrophilic centers within the molecule.
  • Electrophilic Aromatic Substitution: Particularly if aromatic systems are present in its structure.
  • Reduction and Oxidation Reactions: Depending on the functional groups attached to the core structure.

Technical Details

Understanding the specific reaction conditions—such as temperature, solvent choice, and catalysts—is crucial for optimizing yields and selectivity in these reactions.

Mechanism of Action

The mechanism of action for MFCD18318582 largely depends on its application in biological systems. For instance:

  • In medicinal chemistry, it may interact with specific biological targets such as enzymes or receptors.
  • The binding affinity and interaction kinetics can be studied using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Data from these studies help elucidate how MFCD18318582 exerts its effects at a molecular level.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: This property indicates the temperature at which MFCD18318582 transitions from solid to liquid.
  • Solubility: Understanding solubility in various solvents is crucial for applications in drug formulation.

Chemical Properties

  • Reactivity: The compound's reactivity with other chemicals under different conditions.
  • Stability: Information regarding thermal stability and resistance to degradation over time.

Relevant data from literature can provide insights into these properties through empirical studies.

Applications

MFCD18318582 has several scientific uses:

  1. Pharmaceutical Development: Investigated for potential therapeutic effects against various diseases due to its biological activity.
  2. Material Science: Explored for use in developing new materials with specific electrical or optical properties.
  3. Research Tool: Utilized in laboratories for studying reaction mechanisms or as a reference compound in analytical chemistry.
Introduction to Diketopiperazine Derivatives in Contemporary Research

Nomenclature and Taxonomic Classification of Cyclic Dipeptides

The systematic nomenclature of 2,5-DKPs follows IUPAC conventions for heterocyclic compounds. The parent compound is designated as piperazine-2,5-dione (Chemical Abstracts Service Registry Number: 106-59-2). Derivatives are named based on substituents attached to the ring atoms: positions 1, 4 (nitrogen atoms), and 3, 6 (carbonyl-adjacent carbon atoms) constitute the primary sites for functionalization. MFCD18318582’s specific nomenclature would require identification of its substituents (R groups) at these positions. Taxonomically, 2,5-DKPs are classified through multiple intersecting frameworks [3] [7]:

  • Biosynthetic Origin:
  • Endogenous: Formed as metabolites (e.g., cyclo(L-His-L-Pro) derived from thyrotropin-releasing hormone (TRH) degradation in humans).
  • Microbial: Synthesized by bacteria (e.g., Pseudomonas aeruginosa quorum-sensing molecules like cyclo(L-Val-L-Pro)) or fungi (e.g., gliotoxin, roquefortine C).
  • Food-Derived: Generated via thermal processing of polypeptides (e.g., cyclo(L-Val-L-Pro) in roasted cocoa).
  • Structural Complexity:
  • Simple Unsubstituted: The parent piperazine-2,5-dione (rare).
  • Monosubstituted/Disubstituted: Derived from two amino acids (e.g., cyclo(Gly-Gly)).
  • Trisubstituted/Tetrasubstituted: Feature additional alkyl, aryl, or functional group attachments beyond the amino acid side chains (e.g., Albonoursin, MFCD18318582).
  • Bridged/Annulated: Contain fused ring systems or bridging elements (e.g., (+)-stephacidin A, bicyclomycin).
  • Stereochemistry:
  • cis (Common): Typically formed from L-α-amino acids (cyclo(L-Xaa-L-Yaa)).
  • trans: Less common, formed from D-amino acids or epimerization.

Table 1: Taxonomic Classification of Representative 2,5-Diketopiperazines Relevant to MFCD18318582

Classification BasisCategoryPrototype ExamplesKey FeaturesPotential Relevance to MFCD18318582
Substitution PatternTetrasubstitutedAlbonoursin, Lansai C/DBenzylidene/alkylidene at C3/C6, N-alkylationHighly probable structural motif
Stereochemistrycis (3Z,6Z)Cyclo(L-Trp-L-Pro) (Brevianamide F)Predominant configuration from L-amino acidsLikely configuration if peptide-derived
Biosynthetic OriginSynthetic DerivativesUgi-derived 2,5-DKPs (e.g., Anti-parasitic leads)Designed N-alkylation, C3/C6 aryl/alkyl groupsPlausible synthetic route & modification sites
Core ModificationUnsaturated/Alkylidene(3Z,6Z)-3-Benzylidene-6-(isobutylidene)Exocyclic double bonds at C3/C6Common motif in bioactive synthetic DKPs

MFCD18318582 likely falls within the tetrasubstituted alkylidene/benzylidene subclass based on prevalent synthetic bioactive analogs and the MFCD prefix suggesting a curated commercial research compound. Its structural complexity implies potential classification alongside compounds like Albonoursin [(3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione] or synthetic derivatives featuring N-alkylation (e.g., Lansai C analogs) [3] [6] [10].

Historical Evolution of 2,5-Diketopiperazine Research

The investigation of 2,5-DKPs spans over eight decades, marked by pivotal discoveries:

  • Foundational Period (1930s-1960s):
  • 1938: 2,5-Diketopiperazine earned distinction as the first peptide-like structure elucidated by X-ray crystallography, providing foundational insights into amide bond geometry and ring conformation [3].
  • 1950s-1960s: Identification of simple cyclic dipeptides (e.g., cyclo(Gly-Gly), cyclo(Pro-Leu)) from natural sources (fermentation broths, yeast) and recognition as common polypeptide degradation products, particularly in processed foods and beverages [3].
  • Natural Product Golden Age (1970s-1990s):
  • Isolation and structural characterization of complex bioactive 2,5-DKP natural products surged. Key milestones included:
  • Gliotoxin (1940s/70s): Epipolythiodioxopiperazine (ETP) mycotoxin with immunosuppressive properties, highlighting the impact of sulfur bridges and disulfide bonds on reactivity and function.
  • Bicyclomycin (1970s): Bridged 2,5-DKP antibiotic used in veterinary medicine, underscoring the scaffold's potential as an antibacterial agent [3].
  • Roquefortine C (1970s): Neurotoxic mycotoxin found in blue cheese, exemplifying fungal-derived bioactive DKPs [3].
  • Early Medicinal Chemistry: Exploration of endogenous DKPs like cyclo(L-His-L-Pro) (cHP) discovered as a TRH metabolite, revealing diverse CNS, endocrine, and cardiovascular effects [3].
  • Rational Drug Design & Synthesis Era (2000s-Present):
  • Synthetic Methodology Advances: Development of robust, stereocontrolled synthetic routes, particularly utilizing multicomponent reactions (Ugi-4CR) and post-Ugi cyclizations enabling efficient generation of diverse tetrasubstituted DKPs like MFCD18318582 analogs [6] [10] [3].
  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the DKP core for optimized bioactivity. Key examples include:
  • Aplaviroc: CCR5 antagonist developed for HIV-1 treatment (advanced clinical trials).
  • Neuroprotective DKPs: Designed based on TRH structure (e.g., 35b, NNZ 2591) showing efficacy in traumatic brain injury (TBI) and hypoxic-ischemic models via pleiotropic mechanisms (e.g., reducing apoptosis, upregulating neurotrophins) [2].
  • Anti-infective DKPs: Synthetic derivatives exhibiting activity against Plasmodium falciparum (e.g., compounds 17 and 19, IC~50~ 5.4-9.5 µg/mL), Trypanosoma cruzi, Leishmania infantum, and influenza virus (H5N2) via neuraminidase inhibition (e.g., 13b-d, 14c) [6] [10].
  • Anticancer Agents: Exploration of natural (e.g., Spirotryprostatin B) and synthetic DKPs targeting tubulin, protein-protein interactions, or specific enzymes.
  • Conformational Analysis: Detailed NMR and crystallographic studies elucidating the impact of side chains and N-substitution on ring puckering, amide bond geometry, hydrogen bonding networks, and overall scaffold topology [3] [5] [8].

Table 2: Key Milestones in the Historical Development of 2,5-Diketopiperazine Research

PeriodMilestoneSignificanceCitation
1938First X-ray structure of a peptide bond (2,5-DKP parent)Validated peptide bond geometry; foundation for structural biology [3]
1970sIsolation & characterization of Bicyclomycin, Gliotoxin, Roquefortine CRevealed structural diversity (bridges, sulfur) and potent bioactivities (antibacterial, cytotoxic, neurotoxic) [3] [7]
1980s-1990sIdentification of cyclo(L-His-L-Pro) (cHP) as endogenous TRH metaboliteLinked endogenous DKPs to neuroendocrine/cardiovascular functions [3]
2000s-2010sDevelopment of Ugi-4CR + Cyclization routes to tetrasubstituted DKPsEnabled efficient synthesis of complex, diverse DKP libraries for SAR [6] [10]
2010s-PresentRational design of neuroprotective DKPs (e.g., 35b, NNZ 2591) for TBIDemonstrated pleiotropic mechanisms & therapeutic potential in CNS injury models [2]
2020s-PresentDesign of anti-influenza (e.g., 14c) and anti-parasitic DKP leads (e.g., 17)Showed target engagement (e.g., neuraminidase 430-cavity) and selectivity against protozoan parasites [6] [10]

This historical trajectory underscores the evolution of 2,5-DKPs from structural curiosities and natural toxins to platforms for rational drug design, with MFCD18318582 representing a contemporary synthetic derivative within this expansive chemical landscape [2] [3] [6].

Knowledge Gaps in Structure-Function Relationships of MFCD18318582

Despite the rich history and significant advances in 2,5-DKP research, critical knowledge gaps persist regarding the specific compound MFCD18318582, impeding the full exploitation of its potential. These gaps center on three interconnected domains:

  • Atomic-Resolution Three-Dimensional Structure:
  • The crystal structure or solution NMR ensemble of MFCD18318582 remains uncharacterized. While general 2,5-DKP ring planarity and conformational behavior (e.g., boat vs. chair forms influenced by Pro residues or N-substitution) are known [3], the precise impact of MFCD18318582's unique substituents (alkylidenes, benzylidenes, N-alkyl groups) on its bond angles, torsion angles, ring puckering amplitude, and intermolecular packing is unknown.
  • Lack of structural data prevents accurate modeling of its interactions with biological targets (e.g., enzymes, receptors, ion channels, membranes) and hinders structure-based drug design (SBDD) efforts. This is particularly relevant given the sensitivity of bioactivity to stereochemistry (Z vs. E isomers at C3/C6) and ring conformation observed in analogs like Albonoursin and Lansai C derivatives [6].
  • Conformational Dynamics and Ensemble-Function Relationships:
  • Proteins and bioactive ligands exist as interchanging ensembles of conformations, not static structures. Traditional structure-function relationships provide qualitative insights but fail to deliver the quantitative information needed to predict how changes in MFCD18318582's structure impact its activity and selectivity [8].
  • Experimental data on the free energy landscape, conformational exchange rates, and populations of distinct states of MFCD18318582 in solution or bound to targets are absent. Techniques like solution NMR (for dynamics timescales) and time-resolved X-ray crystallography/cryo-EM (for trapping intermediates) are underutilized for this specific compound [5] [8].
  • Understanding how MFCD18318582's dynamics modulate its affinity for different conformations of a target protein (e.g., active vs. inactive states of an enzyme or receptor) is crucial for rational optimization but remains unexplored.
  • Quantitative Structure-Activity Relationship (QSAR) Limitations:
  • While empirical SAR exists for some DKP classes (e.g., anti-malarial halogenated derivatives 17/19 requiring ortho-F on ring B [10]; neuroprotective DKPs requiring specific N-substitution patterns [2]), comprehensive QSAR models specifically for MFCD18318582-like analogs are lacking.
  • Key gaps include:
  • The quantitative contribution of specific substituents (e.g., halogen type/position, alkyl chain length, N-alkyl group bulk) to target binding affinity and functional potency.
  • The role of scaffold electronics (e.g., dipole moment, amide bond polarization influenced by substituents) on membrane permeability, target engagement, and metabolic stability.
  • Predictive models for off-target interactions or selectivity based on structural descriptors.
  • Epimerization risks under synthesis/storage conditions (acidic, basic, thermal) noted for DKPs [3] [6] complicate SAR interpretation for MFCD18318582 if stereochemical integrity isn't rigorously monitored.

Table 3: Critical Structural Parameters for MFCD18318582 Requiring Characterization

Parameter DomainSpecific UnknownsRequired TechniquesImpact on Function
Static StructurePrecise bond lengths/angles, ring conformation, crystal packingX-ray Crystallography, High-Resolution NMRDictates complementarity to target binding sites
StereochemistryDefined (Z/E) configuration at C3/C6; Epimer stabilityNOESY NMR, Chiral HPLC, Computational ModelingCritical for potency (e.g., anti-influenza 14c)
Electronic PropertiesDipole moment, Partial charges, Amide bond distortionComputational Chemistry (DFT), Spectroscopic AnalysisInfluences H-bonding, solvation, reactivity
Conformational EnsemblePopulations of ring puckers, rotameric states, exchange kineticsSolution NMR (RDC, Relaxation), MD SimulationsDetermines entropy/enthalpy trade-offs in binding
Membrane InteractionPartitioning, Orientation, Effect on bilayer propertiesSolid-state NMR, MD Simulations, Biophysical AssaysRelevant for cell penetration & membrane protein targets

Addressing these gaps requires a concerted multidisciplinary approach: Advanced structural biology techniques (high-field NMR, cryo-EM for complexes, time-resolved methods) to define static and dynamic structures; Biophysical characterization (isothermal titration calorimetry, surface plasmon resonance, spectroscopic assays) to quantify binding thermodynamics and kinetics; Computational chemistry (enhanced sampling molecular dynamics, free energy perturbation) to model ensembles and predict binding modes; and Systematic synthetic chemistry to generate focused libraries probing specific structural hypotheses. Closing these knowledge gaps is essential for transforming MFCD18318582 from a chemical entity into a rationally optimized lead compound or biological probe [5] [6] [8].

Properties

CAS Number

1262004-55-6

Product Name

MFCD18318582

IUPAC Name

2-methoxy-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid

Molecular Formula

C15H12F3NO4

Molecular Weight

327.25 g/mol

InChI

InChI=1S/C15H12F3NO4/c1-22-12-4-3-8(6-11(12)15(16,17)18)9-5-10(14(20)21)13(23-2)19-7-9/h3-7H,1-2H3,(H,20,21)

InChI Key

WSUJILRUMQSOSB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O)C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.